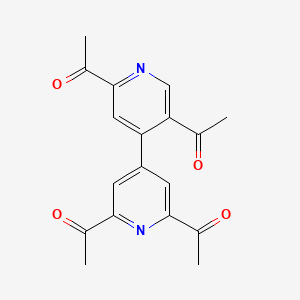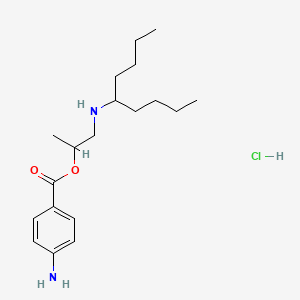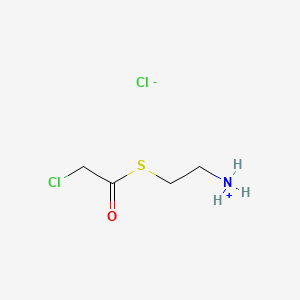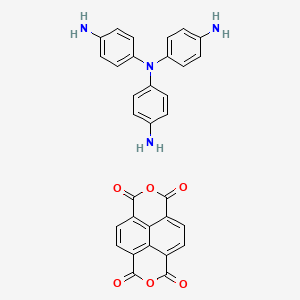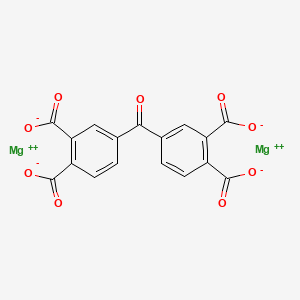
Dimagnesium 4,4'-carbonyldiphthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimagnesium 4,4’-carbonyldiphthalate is an organic compound with the molecular formula C17H6Mg2O9
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimagnesium 4,4’-carbonyldiphthalate can be synthesized through the reaction of 4,4’-carbonyldiphthalic acid with magnesium hydroxide or magnesium carbonate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of dimagnesium 4,4’-carbonyldiphthalate involves large-scale reactions using similar starting materials and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dimagnesium 4,4’-carbonyldiphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
Dimagnesium 4,4’-carbonyldiphthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of advanced materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism by which dimagnesium 4,4’-carbonyldiphthalate exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions and other biomolecules, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and the stabilization of certain molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium 4,4’-carbonylbisphthalate: A similar compound with slightly different properties.
Magnesium silicate: Another magnesium-containing compound with different applications and properties.
Uniqueness
Dimagnesium 4,4’-carbonyldiphthalate is unique due to its specific molecular structure and the presence of two magnesium ions
Propriétés
Numéro CAS |
68123-44-4 |
|---|---|
Formule moléculaire |
C17H6Mg2O9 |
Poids moléculaire |
402.8 g/mol |
Nom IUPAC |
dimagnesium;4-(3,4-dicarboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.2Mg/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;/q;2*+2/p-4 |
Clé InChI |
HSMRZZOZMLMWGA-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Mg+2].[Mg+2] |
Numéros CAS associés |
2479-49-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
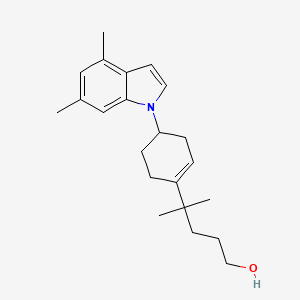
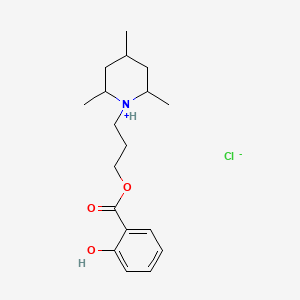
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
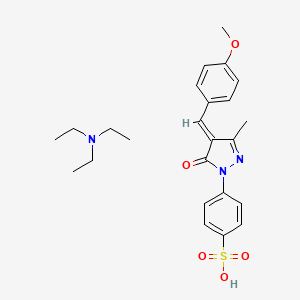

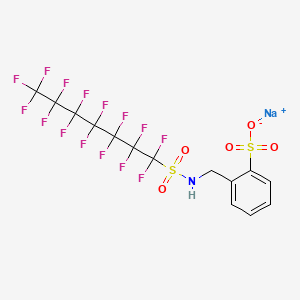
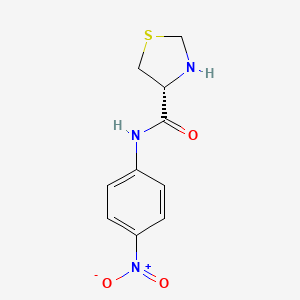
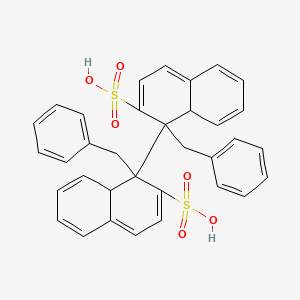
![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)
